molecular formula C9HD5O3 B602616 3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one CAS No. 1215373-23-1

3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one

Cat. No. B602616
M. Wt: 167.17
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of 3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one can be represented by the InChI string: InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9 (11)12-8 (6)5-7/h1-5,10H/i1D,2D,3D,4D,5D . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one include a molecular weight of 167.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 167.063077779 g/mol . The topological polar surface area is 46.5 Ų , and it has a heavy atom count of 12 .

Scientific Research Applications

Cytochrome P450 Enzymes and Hydrocarbon Hydroxylation

3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one may be relevant in the context of cytochrome P450 enzymes. These enzymes, found in various organisms, are key in catalyzing the hydroxylation of hydrocarbons. They are defined by a heme prosthetic group and have diverse catalytic abilities including hydrocarbon hydroxylation, which is a challenging transformation in chemical terms (Montellano, 2010).

Hydroxylation of Aromatic Compounds

The hydroxylation of aromatic compounds like p-nitrophenol can be catalyzed by cytochrome P450 enzymes, as demonstrated in studies using rabbit hepatic microsomes and purified isozymes (Koop, 1986). This suggests potential relevance in the metabolism of similar aromatic compounds.

Ionizing Radiation and Oxidative Mutagenesis

In the context of ionizing radiation and oxidative mutagenesis, studies have shown that specific DNA adducts, like 8-hydroxyguanine, play a role in genetic effects. This research could be related to the study of 3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one due to its structural relevance in oxidative processes (Wood et al., 1990).

Synthesis of Functionalized Chromen-5-ones

Research into the synthesis of functionalized chromen-5-ones, including the use of solvent-free conditions, highlights the chemical interest in chromen-derivatives for potential pharmaceutical or biotechnological applications (Singh et al., 2012).

Regio- and Enantioselective Hydroxylation

The study of regio- and enantioselective hydroxylation by engineered cytochromes P450, as demonstrated by the hydroxylation of linear alkanes, further supports the importance of understanding how derivatives of chromen-2-one could be involved in specific biochemical reactions (Peters et al., 2003).

Synthesis of Vitamin D Analogs

Research on the synthesis of 1,25-dihydroxyvitamin D3 analogs, including dihydroxy-pentadeuterio-previtamin D3, underscores the significance of hydroxylated compounds in studying genomic and nongenomic biological responses (Norman et al., 1993).

5-Hydroxy Chromenes Synthesis

The synthesis of 5-hydroxy chromenes, as reported in the literature, shows the chemical interest in the hydroxylation of chromene structures, which could be relevant to the study of 3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one (Apsimon et al., 1985).

Synthesis of Deuterium Labelled Metabolites

The synthesis of deuterium labelled metabolites of compounds like warfarin and phenprocoumon, including hydroxy metabolites, highlights the relevance of isotopically labelled compounds in pharmacological studies (Heimark et al., 1986).

properties

IUPAC Name

3,4,5,6,8-pentadeuterio-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHBXUUXSCNDEV-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670078
Record name 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one

CAS RN

1215373-23-1
Record name 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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